Aminooxy-PEG3-thiol HCl salt

Descripción general

Descripción

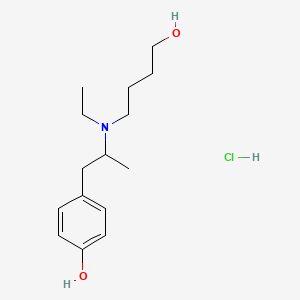

Aminooxy-PEG3-thiol HCl salt is a PEG derivative containing a thiol group and an aminooxy group . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in bioconjugation, reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Molecular Structure Analysis

The molecular formula of this compound is C8H19NO4S . Its exact mass is not specified, but the molecular weight is 298.219 . The InChi Key is RIDCHCVNPSGRPM-UHFFFAOYSA-N .Chemical Reactions Analysis

The aminooxy group in this compound can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical and Chemical Properties Analysis

This compound appears as a solid powder . It is soluble in DMSO . The product should be stored dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Aplicaciones Científicas De Investigación

Bioconjugación

El grupo aminooxi en estos compuestos puede reaccionar con un aldehído para formar un enlace de oxima. Si se utiliza un reductor, formará un enlace de hidroxilamina . Esto los hace útiles en la bioconjugación, un proceso que implica unir dos biomoléculas.

Entrega de fármacos

Estos compuestos se pueden utilizar en el desarrollo de métodos de administración de fármacos . El espaciador PEG hidrofílico en estos compuestos aumenta la solubilidad en medios acuosos , lo que puede ser beneficioso en aplicaciones de administración de fármacos.

Síntesis de PROTAC

“Aminooxy-PEG3-C2-thiol” es un enlace PROTAC basado en PEG que se puede utilizar en la síntesis de PROTAC . Los PROTAC (Proteolysis Targeting Chimeras) son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación .

Conjugados de fármacos con anticuerpos

Estos compuestos pueden ser útiles en el desarrollo de conjugados de fármacos con anticuerpos . Los conjugados de fármacos con anticuerpos son un tipo de terapia dirigida que combina un anticuerpo con un fármaco. El anticuerpo guía el fármaco a las células diana, lo que aumenta la eficacia del fármaco y reduce los efectos secundarios.

Modificación de superficies

El grupo tiol en estos compuestos reacciona con maleimida, OPSS, vinilsulfona y superficies de metales de transición, como oro, plata, etc. . Esto los hace útiles para aplicaciones de modificación de superficies.

Safety and Hazards

Mecanismo De Acción

Target of Action

Aminooxy-PEG3-thiol HCl salt, also known as Aminooxy-PEG3-C2-thiol, is a PEG derivative containing a thiol group and an aminooxy group . The primary targets of this compound are molecules with maleimide, OPSS, vinylsulfone groups, and transition metal surfaces including gold and silver . These targets are often found in various biological and chemical systems, making this compound a versatile tool in bioconjugation .

Mode of Action

The thiol group in this compound reacts with its targets to form stable covalent bonds . On the other hand, the aminooxy group reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . These reactions allow the compound to attach to or modify its targets, leading to changes in their properties or functions.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could enhance its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and the nature of the modifications it introduces. By forming stable bonds with its targets, this compound can alter their properties or functions, potentially leading to changes in cellular processes or responses. In the context of bioconjugation, these modifications can be used to label or track targets, to alter their activity, or to introduce new functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive groups or competing molecules could affect its ability to interact with its targets. Additionally, factors such as pH, temperature, and the presence of reducing agents could influence the reactions involving the aminooxy and thiol groups

Análisis Bioquímico

Biochemical Properties

Aminooxy-PEG3-thiol HCl salt plays a significant role in biochemical reactions, particularly in bioconjugation processes. The thiol group in this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces such as gold and silver . The aminooxy group can react with aldehydes to form oxime bonds, or with reductants to form hydroxylamine linkages . These interactions make this compound a valuable tool in the development of antibody-drug conjugates and drug delivery methods .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface proteins and enzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable bonds with aldehydes and other reactive groups allows it to modify cell surface proteins, potentially altering cell signaling and function .

Molecular Mechanism

The molecular mechanism of this compound involves its reactive groups forming stable bonds with biomolecules. The thiol group can form covalent bonds with maleimide and other reactive groups, while the aminooxy group can form oxime bonds with aldehydes . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modifications of protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C, but its reactivity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including alterations in cellular metabolism and function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, its ability to form stable bonds with aldehydes can influence the activity of enzymes that utilize aldehyde substrates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound increases its solubility and facilitates its distribution in aqueous environments . This property allows the compound to reach various cellular compartments and exert its effects on target biomolecules .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its activity or function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum or mitochondria . This localization is crucial for its role in modifying proteins and influencing cellular processes .

Propiedades

IUPAC Name |

O-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO4S/c9-13-6-5-11-2-1-10-3-4-12-7-8-14/h14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTKPSRJLDTYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)OCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

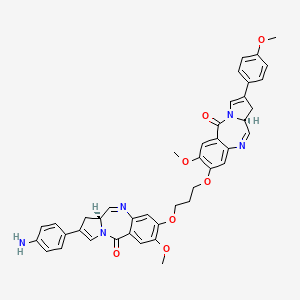

![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)

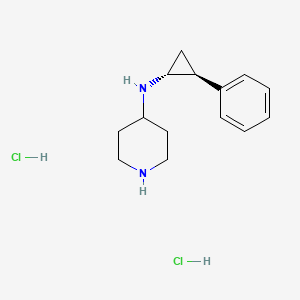

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

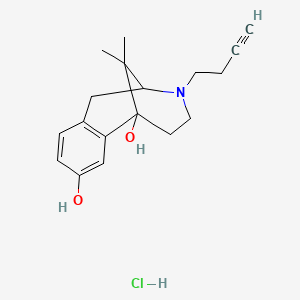

![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)

![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)